rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate
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Overview
Description
rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate is a complex organic compound that features a trifluoromethoxy group, a benzimidazole core, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under photoredox conditions.
Attachment of the Propanoate Ester: This can be done through esterification reactions using appropriate alcohols and acids.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various nucleophiles into the aromatic ring.
Scientific Research Applications
rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of trifluoromethoxy groups on biological activity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity through electronic and steric effects. The benzimidazole core is known to interact with various biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Benzimidazole Derivatives: Compounds with a benzimidazole core are widely studied for their biological activities.
Uniqueness
The uniqueness of rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate lies in its combination of a trifluoromethoxy group, a benzimidazole core, and a propanoate ester. This combination imparts unique electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C27H32F3N3O3 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoate |
InChI |
InChI=1S/C27H32F3N3O3/c1-17-13-20(16-26(2,3)15-17)33-23-11-5-18(6-12-24(34)35-4)14-22(23)32-25(33)31-19-7-9-21(10-8-19)36-27(28,29)30/h5,7-11,14,17,20H,6,12-13,15-16H2,1-4H3,(H,31,32)/t17-,20+/m0/s1 |
InChI Key |
DGMNKGJNFMPOBU-FXAWDEMLSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)OC)N=C2NC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)OC)N=C2NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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